
Benzene, 1,4-diiodo-2,5-dipropoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(propyloxy)-2,5-diiodobenzene is an organic compound with a benzene ring substituted by two iodine atoms and two propyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(propyloxy)-2,5-diiodobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-diiodobenzene.
Alkylation: The diiodobenzene undergoes alkylation with propyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the propyloxy groups. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1,4-bis(propyloxy)-2,5-diiodobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
1,4-Bis(propyloxy)-2,5-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used to replace the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,4-bis(propyloxy)-2,5-diazidobenzene.
科学研究应用
1,4-Bis(propyloxy)-2,5-diiodobenzene has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Industrial Applications:
作用机制
The mechanism of action of 1,4-bis(propyloxy)-2,5-diiodobenzene would depend on its specific application. In general, the compound’s effects are mediated by its ability to undergo various chemical transformations, which can alter its interaction with other molecules. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
1,4-Diiodobenzene: Lacks the propyloxy groups, making it less versatile in certain applications.
1,4-Bis(ethynyl)benzene: Contains ethynyl groups instead of propyloxy groups, leading to different reactivity and applications.
1,4-Bis(methoxy)-2,5-diiodobenzene: Similar structure but with methoxy groups, which can affect its chemical properties and reactivity.
Uniqueness
1,4-Bis(propyloxy)-2,5-diiodobenzene is unique due to the presence of both iodine atoms and propyloxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
属性
CAS 编号 |
221292-48-4 |
|---|---|
分子式 |
C12H16I2O2 |
分子量 |
446.06 g/mol |
IUPAC 名称 |
1,4-diiodo-2,5-dipropoxybenzene |
InChI |
InChI=1S/C12H16I2O2/c1-3-5-15-11-7-10(14)12(8-9(11)13)16-6-4-2/h7-8H,3-6H2,1-2H3 |
InChI 键 |
XEIABPQMDIQKBB-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=C(C=C1I)OCCC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


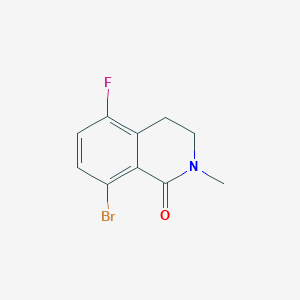
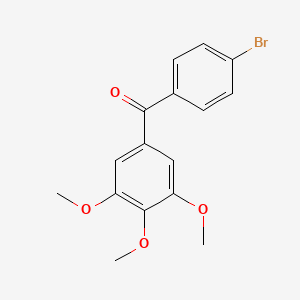
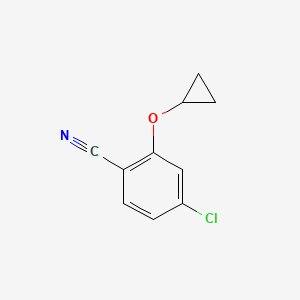
![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
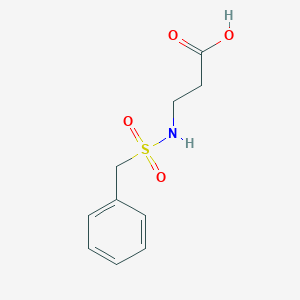

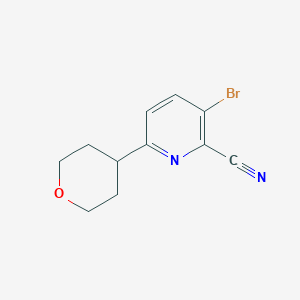
![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
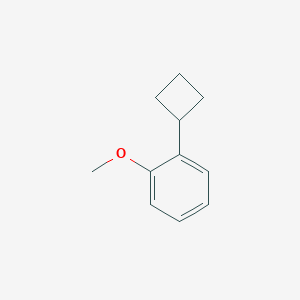
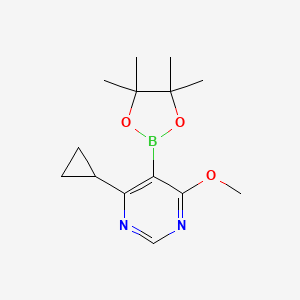

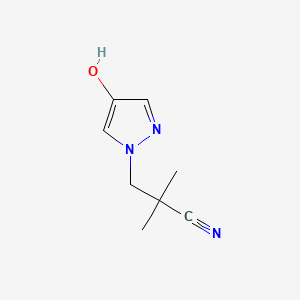
![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)

